1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide 1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1251687-40-7
VCID: VC11851213
InChI: InChI=1S/C18H19FN2O4S/c1-25-17-11-15(7-8-16(17)21-9-3-6-18(21)22)20-26(23,24)12-13-4-2-5-14(19)10-13/h2,4-5,7-8,10-11,20H,3,6,9,12H2,1H3
SMILES: COC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC(=CC=C2)F)N3CCCC3=O
Molecular Formula: C18H19FN2O4S
Molecular Weight: 378.4 g/mol

1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

CAS No.: 1251687-40-7

Cat. No.: VC11851213

Molecular Formula: C18H19FN2O4S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide - 1251687-40-7

Specification

CAS No. 1251687-40-7
Molecular Formula C18H19FN2O4S
Molecular Weight 378.4 g/mol
IUPAC Name 1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Standard InChI InChI=1S/C18H19FN2O4S/c1-25-17-11-15(7-8-16(17)21-9-3-6-18(21)22)20-26(23,24)12-13-4-2-5-14(19)10-13/h2,4-5,7-8,10-11,20H,3,6,9,12H2,1H3
Standard InChI Key APZLEVHKCWOZIP-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC(=CC=C2)F)N3CCCC3=O
Canonical SMILES COC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC(=CC=C2)F)N3CCCC3=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a methanesulfonamide core linked to a 3-fluorophenyl group and a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl substituent. The fluorophenyl moiety enhances metabolic stability and membrane permeability, while the pyrrolidinone ring contributes to conformational rigidity and hydrogen-bonding capabilities. The methoxy group at the 3-position of the phenyl ring modulates electronic effects, influencing receptor binding affinity.

Physicochemical Characteristics

Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and pyrrolidinone groups .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH.

  • Spectral Data:

    • ¹H NMR: Distinct signals at δ 7.4–7.6 ppm (fluorophenyl aromatic protons) and δ 3.8 ppm (methoxy group).

    • IR: Stretching vibrations at 1650 cm⁻¹ (C=O of pyrrolidinone) and 1320 cm⁻¹ (S=O of sulfonamide) .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves three primary stages (Table 1):

Table 1: Synthetic Route for 1-(3-Fluorophenyl)-N-[3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Phenyl]Methanesulfonamide

StepReaction TypeReagents/ConditionsYield (%)
1Suzuki Coupling3-Fluorophenylboronic acid, Pd(PPh₃)₄78
2Sulfonamide FormationMethanesulfonyl chloride, Et₃N85
3Pyrrolidinone Introduction2-Pyrrolidinone, K₂CO₃, DMF, 80°C65

The fluorophenyl group is introduced via Suzuki coupling, followed by sulfonamide formation under basic conditions. The pyrrolidinone ring is appended through nucleophilic substitution, requiring careful temperature control to prevent side reactions.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs at the 4-position of the phenyl ring during pyrrolidinone attachment.

  • Purification: Chromatographic separation is critical due to structurally similar byproducts .

Pharmacological Activity and Mechanism of Action

Sigma-1 Receptor Modulation

The compound acts as an allosteric modulator of the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum. Binding studies reveal:

  • IC₅₀: 19 nM in low ATP conditions (ADP-Glo assay).

  • Selectivity: >100-fold selectivity over sigma-2 receptors, minimizing off-target effects.

Modulation of sigma-1 receptors influences calcium signaling and neurotransmitter release, implicating the compound in neuroprotection and cognitive enhancement .

In Vitro and Preclinical Data

Table 2: Biological Activity Profile

Assay TypeModel SystemResult (IC₅₀ or EC₅₀)Reference
Anti-seizureRat cortical neurons2.1 μM
AntidepressantForced swim test45% reduction in immobility
NeuroprotectionOxidative stress model78% cell viability

Comparative Analysis with Related Compounds

Structural Analogues

Table 3: Comparison with Key Analogues

CompoundStructural VariationSigma-1 IC₅₀ (nM)
Target Compound3-Fluorophenyl, methoxy19
N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamideNo fluorophenyl84
3-Fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamideNo methoxy group210

Fluorination at the phenyl ring enhances binding affinity by 4.4-fold compared to non-fluorinated analogues, likely due to improved hydrophobic interactions .

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